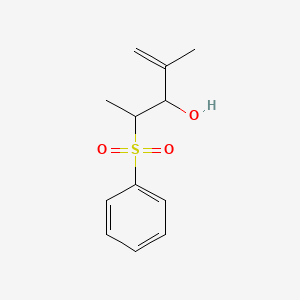
4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a pentenol structure, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate alkene under basic conditions. One common method is the reaction of benzenesulfonyl chloride with 2-methylpent-1-en-3-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-(Benzenesulfonyl)-2-methylpent-1-en-3-one.
Reduction: Formation of 4-(Benzenesulfonyl)-2-methylpent-1-en-3-thiol.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonyl)-2-methylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.
Benzenesulfonyl chloride: A reactive sulfonyl chloride used in similar substitution reactions.
4-(2-Aminoethyl)benzenesulfonamide: A compound with similar structural features but different functional groups.
Propriétés
Numéro CAS |
646064-03-1 |
|---|---|
Formule moléculaire |
C12H16O3S |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-2-methylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O3S/c1-9(2)12(13)10(3)16(14,15)11-7-5-4-6-8-11/h4-8,10,12-13H,1H2,2-3H3 |
Clé InChI |
XWRFSMIMVJSCKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=C)C)O)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
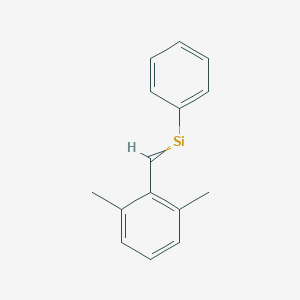
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)

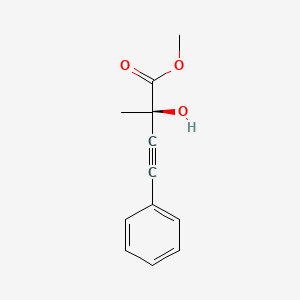
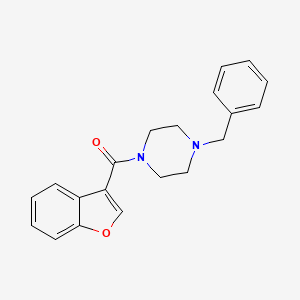
![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
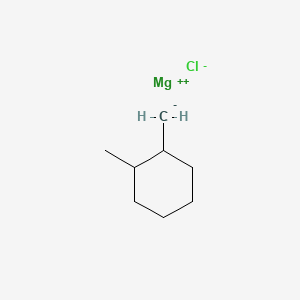
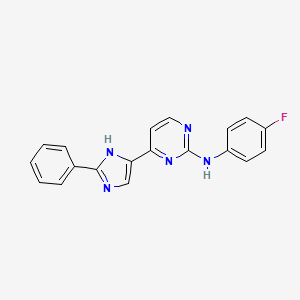
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
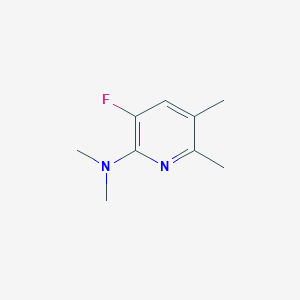
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12609760.png)

